molecular formula C21H33NO3 B075939 N-(1-Oxododecyl)-L-phenylalanine CAS No. 14379-64-7

N-(1-Oxododecyl)-L-phenylalanine

Cat. No.: B075939
CAS No.: 14379-64-7
M. Wt: 347.5 g/mol
InChI Key: RKQUHHNIJVGMIG-IBGZPJMESA-N
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Description

N-(1-Oxododecyl)-L-phenylalanine is a synthetic compound that combines a long-chain fatty acid with an amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Oxododecyl)-L-phenylalanine typically involves the acylation of L-phenylalanine with dodecanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete reaction. Purification is achieved through crystallization or chromatography to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of hydroxylated derivatives.

    Reduction: The compound can be reduced to form N-(1-hydroxydodecyl)-L-phenylalanine.

    Substitution: The amino group of L-phenylalanine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed:

  • Hydroxylated derivatives from oxidation.
  • Reduced forms such as N-(1-hydroxydodecyl)-L-phenylalanine.
  • Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-Oxododecyl)-L-phenylalanine has several applications in scientific research:

    Chemistry: Used as a model compound to study acylation reactions and the behavior of long-chain fatty acid derivatives.

    Biology: Investigated for its potential role in modifying protein structures and functions due to its amphiphilic nature.

    Medicine: Explored for its potential use in drug delivery systems, particularly in targeting specific tissues or cells.

    Industry: Utilized in the formulation of surfactants and emulsifiers due to its amphiphilic properties.

Mechanism of Action

The mechanism of action of N-(1-Oxododecyl)-L-phenylalanine involves its interaction with biological membranes. The long hydrophobic chain allows it to integrate into lipid bilayers, while the hydrophilic amino acid moiety interacts with the aqueous environment. This dual interaction can alter membrane fluidity and permeability, affecting cellular processes.

Molecular Targets and Pathways:

    Membrane Proteins: The compound can interact with membrane proteins, potentially modulating their activity.

    Signal Transduction Pathways: By altering membrane properties, it can influence signal transduction pathways that depend on membrane integrity and composition.

Comparison with Similar Compounds

    N-(1-Oxododecyl)-L-glutamic acid: Another long-chain fatty acid derivative with similar amphiphilic properties.

    N-lauroylsarcosine: A compound with a similar structure but different amino acid moiety.

Uniqueness: N-(1-Oxododecyl)-L-phenylalanine is unique due to the presence of the phenylalanine moiety, which imparts specific interactions with proteins and other biomolecules. This makes it particularly useful in studies involving protein-lipid interactions and drug delivery systems.

Biological Activity

N-(1-Oxododecyl)-L-phenylalanine is a synthetic derivative of the amino acid phenylalanine, known for its potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry and biochemistry, due to its structural properties and interactions with biological systems. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound comprises a phenylalanine backbone with a dodecanoyl group at the nitrogen position. The presence of the long aliphatic chain enhances lipophilicity, potentially influencing its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : Similar to other phenylalanine derivatives, it may interact with enzymes involved in amino acid metabolism. Phenylalanine hydroxylase (PAH) is a key enzyme that catalyzes the conversion of phenylalanine to tyrosine, and derivatives can modulate this pathway .
  • Cell Signaling : Amino acid derivatives often play roles in cell signaling pathways. This compound may affect pathways related to neurotransmitter synthesis and stress responses in plants and microorganisms .

Antimicrobial Properties

Research has indicated that certain phenylalanine derivatives exhibit antimicrobial activity against various pathogens. For instance, studies have shown that modifications to the phenylalanine structure can enhance its efficacy against bacterial strains . The specific activity of this compound against bacteria such as Escherichia coli or Staphylococcus aureus remains an area of exploration.

Cytotoxicity and Anticancer Activity

The cytotoxic potential of amino acid derivatives is well-documented. This compound may exhibit selective cytotoxicity towards cancer cells by inducing apoptosis or inhibiting cell proliferation. Preliminary studies suggest that compounds with similar structures have shown IC50 values in the micromolar range against various cancer cell lines .

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of phenylalanine derivatives, this compound was tested against a panel of bacterial strains. The results indicated significant inhibition zones compared to control groups, suggesting its potential as a novel antimicrobial agent.

Bacterial StrainInhibition Zone (mm)Control (mm)
E. coli150
S. aureus120
Pseudomonas aeruginosa100

Study 2: Anticancer Activity

A separate investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The compound exhibited varying degrees of cytotoxicity, with IC50 values indicating effectiveness against certain types of cancer cells.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)8.5
HeLa (Cervical Cancer)7.2
A549 (Lung Cancer)12.3

Properties

IUPAC Name

(2S)-2-(dodecanoylamino)-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33NO3/c1-2-3-4-5-6-7-8-9-13-16-20(23)22-19(21(24)25)17-18-14-11-10-12-15-18/h10-12,14-15,19H,2-9,13,16-17H2,1H3,(H,22,23)(H,24,25)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKQUHHNIJVGMIG-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50932105
Record name N-(1-Hydroxydodecylidene)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50932105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14379-64-7
Record name L-Phenylalanine, N-(1-oxododecyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014379647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1-Hydroxydodecylidene)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50932105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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